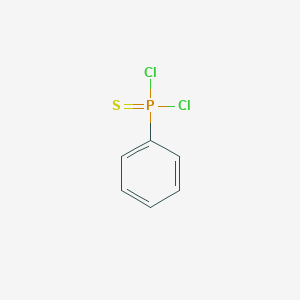

Phenylphosphonothioic dichloride

Description

Phenylphosphonothioic dichloride (C₆H₅Cl₂PS, CAS 3497-00-5) is an organophosphorus compound characterized by a phosphorus atom bonded to two chlorine atoms, a phenyl group, and a sulfur atom. It is a yellow liquid with a molecular weight of 211.04 g/mol and serves as a critical intermediate in synthesizing insecticides, flame retardants, and hydrogen sulfide (H₂S)-releasing pharmaceuticals . Its structure, featuring a thiophosphoryl (P=S) group, distinguishes it from oxygenated analogs like phenylphosphonic dichloride (C₆H₅Cl₂OP), which contains a phosphoryl (P=O) group instead . Industrial synthesis involves reacting benzene with thiophosphoryl trichloride (PSCl₃) under high-pressure conditions (5–50 atm) at 100–300°C, using catalysts such as AlCl₃ or Al with P₂S₅, achieving yields up to 79% .

Properties

IUPAC Name |

dichloro-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2PS/c7-9(8,10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIWNIQDOJKDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2PS | |

| Record name | PHENYLPHOSPHORUS THIODICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063054 | |

| Record name | Phosphonothioic dichloride, P-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylphosphorus thiodichloride is a colorless liquid with unpleasant acrid pungent odor. Corrodes metals slowly., Colorless liquid with an unpleasant pungent odor; [CAMEO] Light yellow liquid; [MSDSonline] | |

| Record name | PHENYLPHOSPHORUS THIODICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylthionophosphonic dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3497-00-5 | |

| Record name | PHENYLPHOSPHORUS THIODICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Phenylphosphonothioic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3497-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylthionophosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003497005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylphosphonothioic dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonothioic dichloride, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonothioic dichloride, P-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(phenyl)phosphine sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTHIOPHOSPHONYL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO4H2EXV6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLTHIONOPHOSPHONIC DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action

Target of Action

Phenylphosphonothioic dichloride, also known as Phenylthiophosphonic Dichloride, is an organophosphorus compoundIt’s known that organophosphorus compounds often interact with enzymes like cholinesterases, inhibiting their activity.

Mode of Action

Organophosphorus compounds typically exert their effects by forming a covalent bond with the active site of their target enzymes, rendering them inactive. This interaction and the resulting changes depend on the specific structure of the compound and the enzyme it targets.

Biochemical Pathways

Organophosphorus compounds are known to affect various biochemical pathways due to their interaction with different enzymes. The downstream effects of these interactions can vary widely, from altered signal transduction to disrupted metabolic processes.

Pharmacokinetics

As with many organophosphorus compounds, the bioavailability of this compound would likely depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual.

Result of Action

It’s known that organophosphorus compounds can have a wide range of effects at the molecular and cellular level, often resulting from the inhibition of target enzymes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. .

Biological Activity

Phenylphosphonothioic dichloride (also known as phenylphosphonic dichloride) is an organophosphorus compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H6Cl2NO2PS

- Molecular Weight : 227.06 g/mol

This compound is known for its reactivity due to the presence of phosphorus and sulfur atoms, which play crucial roles in its biological interactions.

Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit cholinesterases, enzymes that are critical for neurotransmitter regulation. Research has shown that derivatives of this compound exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):

- AChE Inhibition : IC50 values range from 33.1 to 85.8 µM.

- BuChE Inhibition : IC50 values range from 53.5 to 228.4 µM.

These findings suggest that this compound and its derivatives may be comparable or superior to established cholinesterase inhibitors like rivastigmine, which is used in Alzheimer's disease treatment .

Antimicrobial Activity

This compound has also demonstrated significant antimicrobial properties. For instance, certain derivatives have shown anti-fungal activity against Candida albicans and multidrug-resistant Candida auris. The mechanism of action appears to involve disruption of biofilm formation and filamentation in these fungi, indicating potential therapeutic applications in treating resistant infections .

Case Study 1: Inhibition of Cholinesterases

In a study evaluating various salicylanilides and their esters, this compound was tested for its efficacy against AChE and BuChE. The results indicated that modifications to the chemical structure could enhance inhibitory activity, suggesting a pathway for developing more effective cholinesterase inhibitors .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 33.1 - 85.8 | 53.5 - 228.4 |

| Rivastigmine | N/A | N/A |

Case Study 2: Antifungal Activity

Research has shown that certain derivatives of this compound exhibit notable antifungal properties. These compounds were effective against strains of Candida that are resistant to conventional treatments, highlighting their potential in clinical applications .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The compound binds competitively to the active site of cholinesterases, inhibiting their function and leading to increased levels of acetylcholine at synapses.

- Biofilm Disruption : Its structural components may interfere with the signaling pathways involved in biofilm formation in fungi, making them more susceptible to treatment.

Scientific Research Applications

Industrial Applications

Insecticides and Pest Control Agents

PPTC serves as a crucial intermediate in the synthesis of several insecticides. Its chemical structure allows for modifications that enhance the efficacy of pest control formulations. For instance, it can be transformed into phosphonothioate derivatives that exhibit potent insecticidal activity against a range of agricultural pests. The development of such derivatives is essential for creating effective and environmentally friendly pest management solutions .

Flame Retardants

Another significant application of PPTC is in the production of flame-retardant materials. Its incorporation into polymer matrices improves their fire resistance properties, making it valuable in industries such as construction and textiles. The compound acts by promoting char formation and reducing flammability, which is critical for enhancing safety standards in various applications .

Medicinal Chemistry

Bioactive Properties

PPTC and its derivatives have been explored for their bioactive properties, particularly as potential pharmaceutical agents. Research indicates that phosphonates can mimic natural phosphate groups, making them suitable candidates for enzyme inhibitors. This characteristic is particularly relevant in drug design, where PPTC derivatives may be developed to target specific biological pathways or diseases .

Antiviral and Anticancer Activity

Recent studies have highlighted the potential of phosphonate compounds, including those derived from PPTC, in antiviral therapies and cancer treatment. These compounds can inhibit enzymes involved in viral replication or cancer cell proliferation, showcasing their therapeutic promise. For example, certain PPTC derivatives have been investigated for their ability to inhibit farnesyl pyrophosphate synthase, an enzyme implicated in various cancers .

Case Study 1: Synthesis of Insecticides

A notable case involves the synthesis of a novel insecticide using PPTC as an intermediate. The process begins with the reaction of PPTC with alcohols to form phosphonothioate esters, which were then tested against common agricultural pests. The resulting compounds demonstrated significant insecticidal activity with minimal toxicity to non-target organisms, illustrating the potential for developing safer pest control products .

Case Study 2: Flame Retardant Development

In another study, researchers incorporated PPTC into polyolefin matrices to evaluate its effectiveness as a flame retardant. The modified polymers exhibited improved thermal stability and reduced smoke generation during combustion tests compared to unmodified counterparts. This research underlines the utility of PPTC in enhancing fire safety in consumer products .

Chemical Properties and Safety Considerations

This compound is characterized by its colorless liquid form and pungent odor. It is essential to handle this compound with care due to its corrosive nature towards metals and potential health hazards upon exposure . Safety protocols must be strictly followed when working with PPTC to mitigate risks associated with its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylphosphonothioic Dichloride (CH₃Cl₂PS)

- Molecular Weight : 148.98 g/mol (CAS 676-98-2) .

- Key Differences : The methyl group instead of phenyl reduces steric bulk, increasing reactivity in nucleophilic substitutions. It is a chemical weapon precursor, highlighting its higher toxicity compared to phenyl derivatives .

- Applications : Primarily used in organic synthesis and as a precursor for nerve agents.

Phenylphosphonic Dichloride (C₆H₅Cl₂OP)

- Molecular Weight : 194.98 g/mol (CAS 824-72-6) .

- Key Differences : Replacement of sulfur with oxygen reduces electrophilicity, making it less reactive toward nucleophiles.

- Applications : Used to synthesize flame retardants and coordination complexes.

Diethylphosphoramidic Dichloride (C₄H₁₀Cl₂NOP)

- Molecular Weight : 190.00 g/mol (CAS 1498-54-0) .

- Key Differences: The presence of an amino group (N,N-diethyl) introduces basicity, enabling applications in peptide coupling and pesticide synthesis.

Triphenylphosphine Dichloride (C₁₈H₁₅Cl₂P)

- Molecular Weight : 333.19 g/mol.

- Key Differences : A chlorophosphonium salt with three phenyl groups, used as a chlorinating agent in organic reactions .

Phenylphosphonothioic Dichloride

- H₂S Donors: Serves as a precursor for pH-controllable H₂S donors (e.g., JK-1, AP-39) used in treating cardiovascular diseases .

- Pesticides: Intermediate for organothiophosphate insecticides .

Methylphosphonothioic Dichloride

Phenylphosphonic Dichloride

- Flame Retardants : Modifies polymers like polyphenylene oxide to enhance fire resistance .

Q & A

Q. What are the established synthetic routes for phenylphosphonothioic dichloride, and what methodological precautions are required?

this compound (CAS 3497-00-5) is typically synthesized via the Friedel-Crafts reaction using benzene, phosphorus trichloride, and sulfur. Critical steps include controlled temperature regulation (to avoid side reactions) and inert atmosphere maintenance to prevent hydrolysis. Post-synthesis purification often involves fractional distillation under reduced pressure. Contamination by moisture must be avoided, as the compound reacts exothermically with water .

Q. How can researchers characterize the purity and structural identity of this compound?

- FTIR : Confirm P=S stretching vibrations (~600–650 cm⁻¹) and P-Cl bonds (~500 cm⁻¹).

- NMR : P NMR should show a singlet near δ 50–60 ppm (varies with solvent).

- Elemental Analysis : Match calculated vs. observed percentages for C, H, Cl, P, and S.

- Chromatography : Use reverse-phase HPLC with phosphate–perchlorate buffer mobile phases to detect impurities (e.g., residual sulfur or phosphorous intermediates) .

Q. What solubility data are available for this compound in common solvents, and how does temperature affect solubility?

Solubility varies significantly with temperature and solvent polarity. Key data from experimental studies include:

| Temperature (°C) | Solubility in Dichloromethane (g/L) | Solubility in Toluene (g/L) |

|---|---|---|

| 23 | 1.52 | 0.87 |

| 50 | 14.90 | 8.20 |

Polar aprotic solvents (e.g., DMF) enhance solubility at elevated temperatures due to dipole interactions .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile Cl⁻ and H₂S byproducts.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Neutralization : Spills should be treated with dry sodium bicarbonate before disposal.

- Storage : Anhydrous conditions (<0.1% H₂O) in amber glass bottles to prevent photodegradation .

Advanced Research Questions

Q. How can reaction parameters be optimized for vapor-liquid polycondensation of this compound with diols to synthesize polyphosphonates?

A central composite rotatable design (CCRD) is recommended to evaluate factors:

- Reaction Time : 2–6 hours (prolonged times increase cross-linking risk).

- Temperature : 60–100°C (higher temperatures accelerate kinetics but may degrade reactants).

- Base Concentration : 0.1–0.5 M NaOH (excess base hydrolyzes dichloride).

- Molar Ratio (Dichloride:Diol) : 1:1 to 1:1.2 (excess diol improves yield but complicates purification).

Response surface methodology (RSM) can correlate these parameters with yield and inherent viscosity (η) of the polymer .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point)?

Literature reports conflicting melting points (76–77°C vs. 211.05°C). To resolve:

- DSC Analysis : Perform differential scanning calorimetry at 5°C/min under N₂.

- Sample Purity : Verify via HPLC and elemental analysis; impurities depress melting points.

- Crystallization Conditions : Recrystallize from anhydrous hexane or toluene to assess polymorphic variations .

Q. What strategies are effective in stabilizing this compound against thermal degradation during long-term storage?

- Additives : Incorporate 0.1–0.5% w/w radical inhibitors (e.g., BHT).

- Packaging : Use nitrogen-purged, UV-resistant containers.

- Temperature Control : Store at –20°C; degradation rates double per 10°C increase .

Q. How can researchers integrate analytical data (e.g., NMR, HPLC) to resolve contradictions in reaction mechanisms?

- Mechanistic Probes : Use P NMR to track intermediates (e.g., thiophosphonate esters).

- Isotopic Labeling : Introduce S to distinguish between hydrolysis and oxidation pathways.

- Multivariate Analysis : Apply PCA (principal component analysis) to HPLC retention times and peak areas to identify side products .

Q. What role does this compound play in flame-retardant polymer synthesis, and how is performance quantified?

The compound acts as a phosphorus-sulfur synergist in polyesters and epoxies. Key metrics:

- LOI (Limiting Oxygen Index) : Target >28% for UL94 V-0 rating.

- TGA : Measure char residue at 600°C (optimal: >20% wt retention).

- Cone Calorimetry : Assess heat release rate (HRR) and smoke density .

Tables of Critical Data

Table 1. Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (mol/L) | Solubility (g/L) |

|---|---|---|

| 23 | 7.21 × 10⁻³ | 1.52 |

| 50 | 7.06 × 10⁻² | 14.90 |

Table 2. Optimized Parameters for Polycondensation with Bisphenol A

| Parameter | Optimal Range |

|---|---|

| Reaction Time | 4 hours |

| Temperature | 80°C |

| NaOH Concentration | 0.3 M |

| Molar Ratio | 1:1.1 (Dichloride:Diol) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.